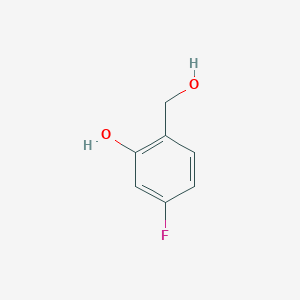

5-Fluoro-2-(hydroxymethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 773873-09-9 . It has a molecular weight of 142.13 and its IUPAC name is 5-fluoro-2-(hydroxymethyl)phenol . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(hydroxymethyl)phenol is 1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis

5-Fluoro-2-(hydroxymethyl)phenol is a powder with a molecular weight of 142.13 . It is typically stored at 4 degrees Celsius .Scientific Research Applications

Fluorescent Probes in Biological Science

5-Fluoro-2-(hydroxymethyl)phenol has been utilized in the synthesis of fluorescent probes for biological applications. These phenolic fluorophores are crucial in biological science. The acetoxymethyl (AM) group, used to mask phenolic fluorophores, enhances their properties, making them suitable for imaging biochemical and biological systems due to their low background fluorescence, high chemical stability, and high enzymatic reactivity (Lavis, Chao, & Raines, 2011).

Antibacterial Compounds

Research on derivatives of 5-Fluoro-2-(hydroxymethyl)phenol, like 2-chloro-5-fluoro phenol, has shown their potential as antibacterial agents. These compounds demonstrate significant molecular stability and chemical reactivity and have been found effective against various bacteria, including E. coli and Staphylococcus aureus (Vidhya, Austine, & Arivazhagan, 2020).

Antioxidant Activities

5-Fluoro-2-(hydroxymethyl)phenol related compounds, such as 5-aminosalicylate, have been studied for their antioxidant activities. They exhibit significant radical scavenging activity and have been effective in inhibiting lipid peroxidation, indicating their potential as antioxidants (Dinis, Maderia, & Almeida, 1994).

Synthesis of Hydroindolenones and Hydroquinolenones

The synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones from 5-Fluoro-2-(hydroxymethyl)phenol derivatives has been reported. These compounds are obtained by oxidation and intramolecular conjugate addition, showcasing the chemical versatility of this phenolic compound (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

Intracellular pH Measurement

Fluorinated derivatives of 5-Fluoro-2-(hydroxymethyl)phenol have been developed for intracellular pH measurement. These compounds are sensitive to pH changes and have negligible affinity for other ions, making them suitable for biological studies (Rhee, Levy, & London, 1995).

Enzymatic Reactions and Microbial Transformations

5-Fluoro-2-(hydroxymethyl)phenol and its derivatives have been studied for their roles in enzymatic reactions and microbial transformations. For instance, Rhodococcus opacus 1G has been shown to preferentially oxidize 2-fluorophenol compounds, indicating its potential in bioremediation and biochemical processes (Bondar et al., 1999).

Safety and Hazards

The safety information for 5-Fluoro-2-(hydroxymethyl)phenol indicates that it is a dangerous compound . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

5-Fluoro-2-(hydroxymethyl)phenol is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 5-Fluoro-2-(hydroxymethyl)phenol interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 5-Fluoro-2-(hydroxymethyl)phenol . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Its adme properties would be influenced by factors such as its molecular weight (14213) and its physical form (powder) . These properties could impact its bioavailability.

Result of Action

The primary result of the action of 5-Fluoro-2-(hydroxymethyl)phenol is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Fluoro-2-(hydroxymethyl)phenol can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the storage temperature of the compound (4 degrees Celsius) could also affect its stability and efficacy.

properties

IUPAC Name |

5-fluoro-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJGBZWGPBOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(hydroxymethyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2930698.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2930704.png)

![Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2930708.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2930714.png)

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)